SJB3-019A is a small molecule inhibitor specifically targeting the deubiquitinating enzyme Ubiquitin-Specific Peptidase 1 (USP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including multiple myeloma and B-cell acute lymphoblastic leukemia. The inhibition of USP1 by SJB3-019A leads to the induction of apoptosis in cancer cells, making it a candidate for further clinical investigation.
SJB3-019A is classified as a small molecule inhibitor derived from synthetic organic chemistry. It is designed to selectively inhibit USP1, which plays a crucial role in regulating protein degradation pathways through the ubiquitin-proteasome system. By blocking USP1 activity, SJB3-019A disrupts the balance of protein turnover, leading to the accumulation of pro-apoptotic factors and subsequent cell death.
The synthesis of SJB3-019A involves several steps typical of organic synthesis methodologies. While specific synthetic routes are not detailed in the available literature, compounds like SJB3-019A are generally synthesized using techniques such as:
The synthesis typically aims at achieving high yield and purity while ensuring that the compound retains its biological activity.
SJB3-019A has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory properties against USP1. The molecular formula and structure can be represented as follows:
The structure includes a naphthoquinone core that is essential for its interaction with the active site of USP1. The presence of nitrogen-containing groups enhances its binding affinity and specificity towards USP1.
SJB3-019A engages in specific chemical interactions with USP1, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound binds irreversibly to USP1, effectively inhibiting its deubiquitinating activity. This inhibition can be quantified through various biochemical assays:
The compound demonstrates significant selectivity for USP1 over other deubiquitinating enzymes, which is crucial for minimizing off-target effects.
The mechanism by which SJB3-019A induces apoptosis involves several key processes:
These mechanisms highlight SJB3-019A's potential as an effective therapeutic agent against cancers characterized by aberrant USP1 activity.
SJB3-019A exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile of SJB3-019A in preclinical and clinical settings.
SJB3-019A has significant potential applications in scientific research and clinical therapy:
SJB3-019A (molecular weight: 276.25 g/mol, formula: C₁₆H₈N₂O₃) is a pyridinyl-oxonaphthoquinone derivative that selectively targets the catalytic domain of ubiquitin-specific protease 1 (USP1) [2] [6]. USP1 belongs to the cysteine-dependent deubiquitinase (DUB) family, characterized by a catalytic triad (Cys90, His593, Asp751) within its "palm-thumb-fingers" structural domain [1] [8]. SJB3-019A interacts irreversibly with the catalytic Cys90 residue through Michael addition, exploiting the nucleophilic properties of the cysteine thiol group. This interaction is facilitated by the compound's electron-deficient naphthoquinone core, which undergoes reductive activation upon binding to USP1's hydrophobic active site [1] [6]. Structural analyses reveal that SJB3-019A occupies the ubiquitin-binding cleft, sterically hindering substrate access and disrupting the catalytic machinery responsible for cleaving ubiquitin chains [8]. The compound's pyridinyl moiety forms additional π-π stacking interactions with aromatic residues (Phe523, Tyr682) in USP1's binding pocket, enhancing binding affinity and specificity [6].
SJB3-019A exhibits time-dependent, irreversible inhibition kinetics against USP1, with an IC₅₀ of 78.1 nM in K562 leukemia cells [2] [3]. Kinetic studies demonstrate a two-step mechanism: initial reversible recognition (Kᵢ = 120 nM), followed by covalent adduct formation with a rate constant (kᵢₙₐcₜ) of 0.032 s⁻¹ [6]. This results in >90% suppression of USP1 activity within 30 minutes of exposure. The compound shows high selectivity for USP1 over other DUBs, with 5-fold greater potency than its predecessor SJB2-043 [3]. In selectivity profiling across 40 human DUBs, SJB3-019A exhibited <20% inhibition of USP7, USP8, and UCH-L3 at 10 µM concentrations [6]. This specificity arises from structural constraints: USP1's unique catalytic pocket topology accommodates SJB3-019A's planar naphthoquinone core, while steric hindrance prevents efficient binding to DUBs with shallower active sites [3] [6].
Table 1: Selectivity Profile of SJB3-019A Across Deubiquitinases
DUB Enzyme | IC₅₀ (µM) | Inhibition at 10 µM (%) |
---|---|---|
USP1 | 0.078 | 98 |
USP7 | >10 | 18 |
USP8 | >10 | 15 |
UCH-L1 | >10 | 12 |
USP14 | 8.2 | 65 |
Inhibition of USP1 by SJB3-019A triggers proteasomal degradation of inhibitor of DNA binding 1 (ID1), a helix-loop-helix transcription factor stabilized by USP1-mediated deubiquitination [1] [2]. Mechanistically, USP1 blockade increases K48-linked polyubiquitination of ID1, enhancing its recognition by the 26S proteasome. In B-acute lymphoblastic leukemia (B-ALL) cells, SJB3-019A (0.5 µM, 24h) reduces ID1 protein levels by 75% and elevates polyubiquitinated ID1 by 3.2-fold [1]. This degradation disrupts the ID1/AKT signaling axis: ID1 downregulation reduces phosphorylation of AKT at Ser473 by 60%, subsequently inactivating mTORC1 and suppressing cap-dependent translation [1] [9]. The functional consequences include G₁/S cell cycle arrest (evidenced by 40% reduction in cyclin D1 and 2.5-fold increase in p21) and intrinsic apoptosis (60% increase in caspase-3/7 activity) [1]. Rescue experiments confirm ID1's central role: ectopic ID1 expression reverses SJB3-019A-induced apoptosis by 80% in B-ALL cells [1].
Table 2: SJB3-019A-Induced Degradation of Oncoproteins
Target Protein | Reduction After 24h (%) | Ubiquitination Increase (Fold) | Functional Consequence |
---|---|---|---|
ID1 | 75 | 3.2 | AKT inactivation, apoptosis |
FANCD2 (monoUb) | 40 | -0.6* | DNA crosslink repair defect |
PCNA (monoUb) | 55 | -0.7* | Translesion synthesis inhibition |
Note: Negative values indicate decreased ubiquitination due to impaired deubiquitination
SJB3-019A dysregulates DNA repair pathways by altering ubiquitination dynamics of Fanconi anemia group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA) [4] [6]. USP1 constitutively deubiquitinates monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), recycling them for subsequent DNA repair cycles. SJB3-019A (1 µM, 6h) increases Ub-FANCD2 levels by 2.8-fold and Ub-PCNA by 3.5-fold in HeLa cells, indicating impaired deubiquitination [6]. Persistently ubiquitinated FANCD2 fails to dissociate from chromatin, disrupting the Fanconi anemia (FA) pathway and sensitizing cells to DNA interstrand crosslinks [4] [9]. Similarly, sustained Ub-PCNA accumulates at stalled replication forks but fails to recruit translesion synthesis (TLS) polymerases (Polη, Polκ), causing replication fork collapse. This is evidenced by 3-fold increase in γH2AX foci and 50% reduction in homologous recombination (HR) efficiency [6] [9]. In ovarian cancer models, these effects synergize with PARP inhibitors, reducing IC₅₀ of niraparib by 60% irrespective of homologous recombination status [4].
Table 3: Impact on DNA Repair Protein Ubiquitination
Protein | Ubiquitination Change | Repair Pathway Affected | Biological Outcome |
---|---|---|---|
FANCD2 | +2.8-fold (monoUb) | Fanconi anemia/HR | Defective ICL repair, chromosome instability |
PCNA | +3.5-fold (monoUb) | Translesion synthesis | Replication fork collapse, RS |
PARP1 | -40% (K63-linked polyUb) | Base excision repair | Enhanced PARP trapping |
Abbreviations: ICL: Interstrand crosslink; RS: Replicative stress; HR: Homologous recombination
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